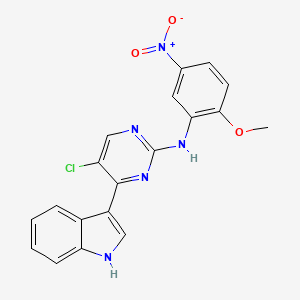

5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine

Cat. No. B8417568

M. Wt: 395.8 g/mol

InChI Key: ZEBKKAOFAJYMDY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

To a stirred solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (100 mg, 0.38 mmol) in dioxane (10 mL) was added 2-methoxy-5-nitroaniline (63.7 mg, 0.38 mmol), cesium carbonate (247 mg, 0.76 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (26.3 mg, 0.05 mmol). The resulting suspension was purged with nitrogen for 5 minutes. diacetoxypalladium (5.10 mg, 0.02 mmol) was added and the mixture was purged with nitrogen for a further 5 minutes, and then heated at 80 °C overnight. UPLC shows di-Cl SM almost completely consumed but no evidence of desired product. Reaction stopped

Name

C(=O)([O-])[O-].[Cs+].[Cs+]

Quantity

4.54e-05 mol

Type

reagent

Reaction Step One

Quantity

4.54e-05 mol

Type

catalyst

Reaction Step Five

Identifiers

|

CUSTOM

|

388

|

reaction index

|

NAME

|

1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Quantity

|

4.54e-05 mol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.01 L

|

|

Type

|

solvent

|

|

Smiles

|

C1COCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0.000379 mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=C(C=C1)[N+](=O)[O-])N

|

Step Four

|

Name

|

|

|

Quantity

|

0.000379 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

4.54e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

|

Name

|

|

|

Quantity

|

2.27e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 0% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |